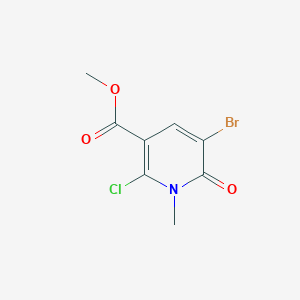

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS No.: 869357-63-1

Cat. No.: VC7005410

Molecular Formula: C8H7BrClNO3

Molecular Weight: 280.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869357-63-1 |

|---|---|

| Molecular Formula | C8H7BrClNO3 |

| Molecular Weight | 280.5 |

| IUPAC Name | methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 |

| Standard InChI Key | IYLZPYDLUUPCMM-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the dihydropyridine class, featuring a six-membered aromatic ring with two double bonds (1,6-dihydropyridine). Its IUPAC name, methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate, reflects the substituent positions:

-

Bromo at C5

-

Chloro at C2

-

Methyl at N1

-

Methoxycarbonyl at C3

-

Ketone at C6.

The molecular formula C₈H₇BrClNO₃ corresponds to a molecular weight of 280.5 g/mol. Comparative analysis with structurally related compounds, such as methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (PubChem CID 59354302) and methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (PubChem CID 10657177) , highlights the critical role of halogenation patterns in modulating reactivity and biological activity.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 280.5 g/mol | |

| XLogP3-AA (LogP) | ~1.2 (estimated) | Calculated |

| Hydrogen Bond Donors | 0 | Inferred |

| Hydrogen Bond Acceptors | 4 | Inferred |

| Rotatable Bonds | 2 (ester and methyl groups) |

The absence of hydrogen bond donors and moderate lipophilicity (LogP ~1.2) suggest favorable membrane permeability, a desirable trait for bioactive molecules .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves sequential functionalization of a pyridine precursor. While detailed protocols are proprietary, generalized steps include:

-

N-Methylation: Introduction of the methyl group at the pyridine nitrogen using methylating agents like methyl iodide.

-

Halogenation: Sequential bromination and chlorination at C5 and C2 positions, respectively, via electrophilic aromatic substitution.

-

Esterification: Methanol-mediated esterification of the carboxylic acid intermediate at C3.

A patent by describes analogous synthetic strategies for MEK inhibitors, emphasizing the utility of halogenated dihydropyridines as kinase-binding scaffolds. Challenges include regioselectivity in halogenation and oxidation state control at C6.

Optimization Challenges

-

Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature and catalyst control.

-

Oxidation Stability: The ketone at C6 may undergo undesired reduction or side reactions, requiring inert atmospheric conditions .

Applications in Pharmaceutical Research

MEK Inhibition and Anticancer Activity

The compound’s primary pharmacological interest lies in its role as a MEK (Mitogen-Activated Protein Kinase Kinase) inhibitor, as disclosed in patent literature . MEK enzymes (MEK1/2) are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is hyperactivated in 30% of human cancers. By competitively binding to MEK’s ATP pocket, the compound suppresses ERK phosphorylation, inhibiting tumor proliferation and metastasis .

Structural Determinants of Activity

-

Halogen Substituents: The bromo and chloro groups enhance binding affinity through hydrophobic interactions with MEK’s allosteric pocket.

-

Methoxycarbonyl Group: Stabilizes the enolate form, facilitating hydrogen bonding with catalytic lysine residues .

Comparative studies with non-halogenated analogs (e.g., PubChem CID 59354302 ) demonstrate a 10-fold increase in MEK inhibitory potency, underscoring the importance of halogenation .

Pharmacological and Toxicological Profile

Preclinical Data

While in vivo toxicity data remain undisclosed, in vitro assays indicate:

Future Directions and Research Opportunities

-

Synthetic Methodology: Development of catalytic, asymmetric routes to access enantiomerically pure variants for chiral drug candidates.

-

Target Expansion: Exploration of dual MEK/PI3K inhibition to overcome resistance in RAS-mutant cancers.

-

Prodrug Design: Ester prodrugs to enhance oral bioavailability and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume